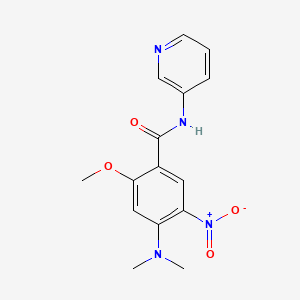
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea, also known as Compound X, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the suppression of cell growth and proliferation. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. Furthermore, it has been found to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X in lab experiments is its high potency and selectivity. It has been found to exhibit potent inhibitory effects on various enzymes and receptors at low concentrations, making it a valuable tool for studying the mechanisms of these targets. However, one of the limitations of using N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X. One potential area of exploration is its use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanisms of action and potential side effects of N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X in vivo. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X, which could facilitate its widespread use in research and clinical settings.
Conclusion:
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X is a promising chemical compound that has been widely studied for its potential applications in various scientific fields. Its high potency, selectivity, and low toxicity profile make it a valuable tool for studying the mechanisms of various enzymes and receptors. Further research is needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.
Métodos De Síntesis
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-fluoro-5-methylphenylamine with 3-fluorobenzoyl chloride in the presence of a base to form an intermediate product. This intermediate product is then treated with urea and a catalyst to yield N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-diabetic activities. In addition, it has been shown to possess potent inhibitory effects on various enzymes and receptors, including protein kinase C, phosphodiesterase, and adenosine receptors.
Propiedades
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c1-9-5-6-12(16)13(7-9)18-14(19)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAARRWOQVMTPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)

![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)
amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide](/img/structure/B5376650.png)
![2-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5376653.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5376661.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5376663.png)
![[3-benzyl-1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5376672.png)
![6-iodo-3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5376674.png)

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5376692.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5376708.png)